molecular formula C11H14ClNO3S B14115138 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride

Cat. No.: B14115138
M. Wt: 275.75 g/mol
InChI Key: OHXZQFGZNSBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is an organosulfur compound with the molecular formula C11H14ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a diethylamino carbonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with diethylamine and a carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Benzenesulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is unique due to the presence of the diethylamino carbonyl group, which imparts different reactivity and properties compared to simpler sulfonyl chlorides. This makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

3-(diethylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)17(12,15)16/h5-8H,3-4H2,1-2H3

InChI Key

OHXZQFGZNSBRGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.